molecular formula C9H8O4 B1276804 5-Formyl-2-methoxybenzoic acid CAS No. 84923-70-6

5-Formyl-2-methoxybenzoic acid

Cat. No. B1276804
CAS RN: 84923-70-6
M. Wt: 180.16 g/mol
InChI Key: TTZPGMWNBQKNKX-UHFFFAOYSA-N
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Description

5-Formyl-2-methoxybenzoic acid is an organic compound with the molecular formula C9H8O4 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular weight of 5-Formyl-2-methoxybenzoic acid is 180.16 . Its SMILES string is COc1ccc (C=O)cc1C (O)=O . The InChI code is 1S/C9H8O4/c1-13-8-3-2-6 (5-10)4-7 (8)9 (11)12/h2-5H,1H3, (H,11,12) .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Formyl-2-methoxybenzoic acid are not detailed in the available literature, organoboron compounds, which include boronic acids, are highly valuable building blocks in organic synthesis .


Physical And Chemical Properties Analysis

5-Formyl-2-methoxybenzoic acid is a solid substance . It has a molecular weight of 180.16 . The compound’s InChI code is 1S/C9H8O4/c1-13-8-3-2-6 (5-10)4-7 (8)9 (11)12/h2-5H,1H3, (H,11,12) .

Scientific Research Applications

Organic Synthesis

5-Formyl-2-methoxybenzoic acid: is a valuable intermediate in organic synthesis. Its formyl group can be used to introduce aldehyde functionality into larger molecules, which is a crucial step in the synthesis of complex organic compounds. This aldehyde functionality can undergo various reactions such as aldol condensation, reductive amination, and Schiff base formation, which are foundational in creating pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 5-Formyl-2-methoxybenzoic acid is explored for its potential to serve as a building block for drug development. Its structure is amenable to modifications that can lead to the discovery of new therapeutic agents. For instance, it can be used to synthesize analogs of known bioactive compounds or to create new molecular entities with potential pharmacological activities .

Agriculture

The methoxy and formyl groups present in 5-Formyl-2-methoxybenzoic acid make it a candidate for the development of novel agrochemicals. These functional groups can interact with biological systems in plants, potentially leading to the creation of new herbicides, pesticides, or plant growth regulators. Research in this area focuses on synthesizing compounds that can safely and effectively protect crops from pests and diseases .

Material Science

In the field of material science, 5-Formyl-2-methoxybenzoic acid can be utilized to synthesize polymers and resins with specific properties. The formyl group, in particular, can react with various amines to form polyamides, which are known for their strength and thermal stability. Such materials have applications in the production of plastics, fibers, and adhesives .

Environmental Science

5-Formyl-2-methoxybenzoic acid: may also have applications in environmental science, particularly in the synthesis of chemicals that can be used for environmental remediation. Its chemical structure could be the basis for compounds designed to bind to and neutralize pollutants, or to create sensors that can detect harmful substances in the environment .

Biochemistry

In biochemistry, 5-Formyl-2-methoxybenzoic acid can be a precursor to compounds that mimic or interfere with natural biochemical processes. For example, it could be used to synthesize analogs of signaling molecules or metabolic intermediates, which can help in studying enzyme mechanisms or in developing inhibitors for specific biochemical pathways .

Pharmacology

The pharmacological applications of 5-Formyl-2-methoxybenzoic acid are linked to its potential use in the synthesis of small molecule drugs. Its structural features can be exploited to create compounds that have desirable interactions with biological targets, such as enzymes or receptors. This can lead to the development of new medications for a variety of diseases .

Analytical Chemistry

Lastly, in analytical chemistry, derivatives of 5-Formyl-2-methoxybenzoic acid can be used as standards or reagents in chromatographic methods. They can help in the quantification and analysis of complex mixtures, playing a crucial role in quality control and research laboratories .

Safety and Hazards

5-Formyl-2-methoxybenzoic acid is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 . It is classified as Acute Tox. 4 Oral .

properties

IUPAC Name

5-formyl-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZPGMWNBQKNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398006
Record name 5-formyl-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formyl-2-methoxybenzoic acid

CAS RN

84923-70-6
Record name 5-formyl-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-formyl-2-methoxybenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lithium hydroxide (1.04 g, 0.043 mol, 3 eq) in water (10 mL) was added to a stirred solution of methyl 2-methoxy-5-formylbenzoate (2.8 g, 0.014 mol, 1 eq) in a mixture of tetrahydrofuran (30 mL) and methanol (20 mL). The solution was stirred overnight, acidified to pH 1 with 10% HCl and the organic solvents removed in vacuo. The aqueous solution was extracted with ethyl acetate (100 mL) and the organic solution washed with brine (100 mL), then extracted with saturated aqueous sodium bicarbonate (3×100 mL). The basic solution was washed with ethyl acetate (100 mL), then acidified to pH 1 with 10% HCl and back extracted with dichloromethane (3×100 mL). The organic solution was dried over sodium sulfate and evaporated in vacuo to give a cream coloured powder (2.01 g, 77%). 1H NMR (CDCl3) δ9.99 (s, 1H, O═C—H), 4.14 (s, 3H, CH3).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
powder
Quantity
2.01 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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